molecular formula C14H13NO4S B2376340 Methyl 3-benzenesulfonamidobenzoate CAS No. 107922-46-3

Methyl 3-benzenesulfonamidobenzoate

Cat. No.: B2376340
CAS No.: 107922-46-3
M. Wt: 291.32
InChI Key: SPIPPTXOJKWUKC-UHFFFAOYSA-N
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Description

Methyl 3-benzenesulfonamidobenzoate is a chemical compound with the CAS Number: 107922-46-3 . Its molecular weight is 291.33 and its IUPAC name is methyl 3-[(phenylsulfonyl)amino]benzoate . The compound is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C14H13NO4S . The InChI code is 1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

Methyl 3-benzenesulfonamidobenzoate derivatives have been explored in the development of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates as Type II photosensitizers in photodynamic therapy for cancer treatment. Their remarkable properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring and Extraction Methods

Studies have developed novel extraction techniques for compounds like this compound and its derivatives from soil samples, indicating their prevalence in industrial and household applications. These techniques, such as low-pressurized microwave-assisted extraction, are crucial for monitoring environmental contamination and understanding the impact of these compounds (Speltini et al., 2016).

Antimicrobial and Antifungal Properties

Some derivatives of this compound have shown potential as antimicrobial and antifungal agents. For instance, novel sulfamoylbenzoates have been proposed as leads for developing drug candidates against skin diseases caused by fungi, particularly seborrheic dermatitis, due to their significant cytotoxic activity against Malassezia furfur (Trifonov et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 3-(benzenesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPPTXOJKWUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4.6 g (3.03 mmol) of the methyl 3-aminobenzoate prepared in Example 1 in 30 mL of methylene chloride containing 4.0 mL (36 mmol) of N-methylmorpholine was added 4.0 mL (33 mmol) of benzenesulfonyl chloride. After stirring at room temperature for 1 hr the reaction mixture was quenched with water (100 mL). The suspension was dissolved in ethyl acetate/ether combination. The organic phase was washed sequentially with 2N HCl and then sodium bicarbonate. The organic phase was dried (MgSO4), and concentrated and triturated from ethyl acetate/hexane ether to give 8.0 g (90%) of the title compound as a colorless solid: NMR (DMSO-d6 ; 300 MHz) δ 10.58 (s, 1H), 7.75-7.84 (m, 3H), 7.52-7.72 (m, 4H), 7.35-7.45 (m, 2H), and 3.82 ppm (s, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
90%

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